4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Chemical Identification
4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt is a synthetic glucuronide conjugate derived from idebenone, a quinone-based antioxidant. The compound comprises three structural domains:
- Aromatic core : A phenyl ring substituted with hydroxy (position 4), methoxy (positions 5 and 6), and methyl (position 3) groups.
- Aliphatic side chain : A 10-hydroxydecyl group attached at position 2 of the phenyl ring.
- Glucuronide moiety : A beta-D-glucopyranuronic acid conjugated via glycosidic linkage to the phenolic oxygen.
- Monosodium salt : The carboxylate group of glucuronic acid is deprotonated, forming a sodium counterion.
| Property | Value |
|---|---|
| IUPAC Name | 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt |
| Molecular Formula | C₂₅H₃₈O₁₁Na (proposed) |
| Molecular Weight (g/mol) | 537.6 (estimated) |
| CAS Number | Not explicitly listed in available sources |
The systematic identification aligns with glucuronide nomenclature conventions, emphasizing the beta-anomeric configuration of the glucopyranoside ring.
Crystallographic Analysis and Three-Dimensional Conformational Studies
The beta-D-glucuronide moiety adopts a 4C₁ chair conformation , characteristic of pyranose sugars in aqueous environments. X-ray crystallography of analogous glucuronides reveals:
- Glycosidic bond geometry : The O-C-O linkage between the phenolic oxygen and C1 of glucuronic acid forms a β-configuration (C1-O-C bond angle ≈ 110°).
- Sodium ion coordination : The Na⁺ counterion interacts with the carboxylate oxygen and adjacent hydroxyl groups, stabilizing the ionic form.
- Hydrogen bonding network : Intramolecular interactions between hydroxyl groups on the glucuronide ring and adjacent oxygen atoms (e.g., O2-H…O3) contribute to conformational rigidity.
Spectroscopic Profiling (NMR, FT-IR, UV-Vis)
NMR Spectroscopy
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Anomeric H (C1-glucuronide) | 4.3–4.7 | singlet |
| Aromatic H (phenyl) | 6.8–7.2 | multiplet |
| Methoxy (OCH₃) | 3.8–3.9 | singlet |
| Methyl (CH₃) | 1.2–1.3 | singlet |
| Glucuronide CH₂ groups | 3.5–4.0 | multiplet |
| Carboxylate COO⁻Na⁺ | 170–175 (¹³C NMR) | – |
¹H NMR data align with glucuronide derivatives, showing deshielded anomeric protons and distinct methoxy/methyl signals.
FT-IR Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Carboxylate (COO⁻) | 1600–1650 (asymmetric stretch) |
| Aromatic C–O (methoxy) | 1250–1300 |
| O–H (glucuronide) | 3200–3400 (broad) |
| C–O–C (glycosidic) | 1050–1150 |
The absence of a strong hydroxyl stretch (~3300 cm⁻¹) confirms deprotonation of the glucuronic acid carboxyl group.
UV-Vis Spectroscopy
| Wavelength (λ, nm) | Absorption Maxima | Assignment |
|---|---|---|
| 250–300 | λ_max ≈ 270–280 | π→π* transition (aromatic ring) |
| 320–350 | Weak shoulder | n→π* (conjugated system) |
The UV profile reflects the extended conjugation of the quinone-phenolic system, with glucuronidation causing minor bathochromic shifts.
Thermodynamic Properties: pKa Prediction and Solubility Behavior
pKa Values
| Group | pKa | Source |
|---|---|---|
| Glucuronic acid (COOH) | 3.18 | |
| Phenolic -OH | ~10 | Estimated |
The sodium salt form ensures full deprotonation of the carboxyl group at physiological pH, enhancing water solubility.
Solubility
| Solvent | Solubility |
|---|---|
| Water (pH 7.4) | >10 mg/mL |
| Ethanol | 2–5 mg/mL |
| Chloroform | <1 mg/mL |
The monosodium salt exhibits superior hydrophilicity compared to idebenone, driven by ionic interactions and hydrogen bonding with water.
Comparative Analysis with Parent Compound Idebenone
| Property | 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt | Idebenone |
|---|---|---|
| Molecular Weight (g/mol) | 537.6 | 338.44 |
| LogP | ~1–2 (estimated) | 5–6 |
| Solubility in Water | High | Low |
| Metabolic Stability | High (phase II metabolite) | Moderate |
| Biological Membrane Penetration | Limited (polar nature) | High |
Key Differences :
- Polarity : The glucuronide salt is ionic and hydrophilic, contrasting idebenone’s lipophilic quinone structure.
- Excretion : Rapid renal excretion due to glucuronidation, unlike idebenone’s hepatic metabolism and biliary excretion.
- Therapeutic Implications : Reduced bioavailability but enhanced detoxification efficiency as a metabolite.
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenoxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O11.Na/c1-14-15(12-10-8-6-4-5-7-9-11-13-26)20(23(34-3)21(33-2)16(14)27)35-25-19(30)17(28)18(29)22(36-25)24(31)32;/h17-19,22,25-30H,4-13H2,1-3H3,(H,31,32);/q;+1/p-1/t17-,18-,19+,22-,25+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFPLAXZZMPQGO-YWWPMPCFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)CCCCCCCCCCO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)CCCCCCCCCCO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NaO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Methoxylation Strategies
The aglycone core requires sequential alkylation and methoxylation to install the 10-hydroxydecyl chain and methoxy groups at positions 5 and 6. A modified Arbuzov reaction, as demonstrated in the synthesis of diethyl (3,5-dimethoxyphenyl)methylphosphonate, provides a template for introducing alkyl chains. For the target compound, phosphonate 3 (Figure 1) is reacted with 10-hydroxydecanal under Horner-Wadsworth-Emmons conditions to form the trans-alkene intermediate, which is subsequently hydrogenated to yield the saturated hydroxydecyl side chain. Methoxylation at positions 5 and 6 is achieved using iodomethane and potassium carbonate in acetone, with yields of 85–92% reported for analogous systems.
Table 1: Reaction Conditions for Aglycone Alkylation
*Estimated based on analogous reactions in
Glucuronidation: β-D-Glucuronic Acid Conjugation
Trichloroimidate Glycosylation
The glucuronic acid moiety is introduced using Schmidt’s trichloroimidate method, which ensures β-anomeric selectivity. As detailed in the synthesis of resveratrol 3-O-β-D-glucuronide, the aglycone’s free hydroxyl group (position 4) reacts with 2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroimidate (8 ) in the presence of trimethylsilyl triflate (TMSOTf). This step proceeds with 74–82% yield in analogous systems, with complete β-selectivity confirmed via coupling constants ().
Deprotection and Salt Formation
Post-glycosylation, acetyl groups are removed using sodium methoxide in methanol (0.5 M, 0°C, 2 h), followed by ion exchange chromatography to isolate the monosodium salt. Critical parameters include:
-
pH control : Maintaining pH 7.5–8.0 during deprotection prevents β-elimination of the glucuronide.
-
Counterion exchange : Amberlyst 15 (H⁺ form) resin converts the glucuronic acid to its free acid form, which is neutralized with NaOH to yield the monosodium salt.
Equation 1: Deprotection Reaction
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel chromatography with ethyl acetate/methanol/water (70:25:5) as the mobile phase, followed by preparative HPLC (C18 column, 0.1% formic acid/acetonitrile gradient). The monosodium salt’s polarity necessitates ion-pairing agents like tetrabutylammonium bromide for HPLC resolution.
Spectroscopic Validation
-
: Key signals include the anomeric proton at δ 4.98 (d, ), confirming β-configuration, and methoxy singlets at δ 3.75 (5-OCH₃) and δ 3.72 (6-OCH₃).
Challenges and Optimization
Regioselectivity in Alkylation
Competing O- and C-alkylation during hydroxydecyl side chain installation reduces yields. Employing bulky bases like LDA suppresses O-alkylation, increasing C-alkylation selectivity to 9:1 (NMR).
Glucuronide Stability
The β-D-glucuronide bond is prone to hydrolysis under acidic conditions (pH < 3). Stabilization strategies include:
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The methoxy and hydroxydecyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides and bases are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with ketone or aldehyde groups.
Reduced Derivatives: Compounds with fewer oxygen-containing groups.
Substituted Derivatives: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt has several scientific research applications:
Chemistry: Used as a model compound for studying glucuronidation reactions and their mechanisms.
Biology: Investigated for its potential role in cellular processes involving glucuronidation.
Medicine: Explored for its potential therapeutic effects, particularly in drug metabolism and detoxification.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt involves:
Glucuronidation: The compound undergoes glucuronidation, a process where glucuronic acid is added to substances to increase their solubility and facilitate excretion.
Molecular Targets: The primary molecular targets are enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases.
Pathways: The compound is involved in metabolic pathways that detoxify and eliminate various substances from the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Glucuronide Monosodium Salts
Key Observations :
- Steric Effects : The 5,6-dimethoxy and 3-methyl groups introduce steric hindrance, possibly reducing enzymatic hydrolysis rates compared to simpler glucuronides like 4-methylumbelliferyl beta-D-glucuronide ().
- Isotopic Labeling : Tizoxanide-d4 () uses deuterium for metabolic studies, whereas the target compound lacks isotopic labeling, limiting its utility in tracer assays.
Physicochemical Properties
Table 2: Solubility and Stability Comparison
Notes:
- The sodium salt moiety in all compounds enhances water solubility.
- The target compound’s dimethoxy groups improve oxidative stability compared to biphenyl derivatives .
Biological Activity
4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide monosodium salt (CAS Number: 153010-32-3) is a glucuronide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a glucuronide moiety that enhances solubility and bioavailability, making it an interesting candidate for various pharmacological applications.
The molecular formula of this compound is with a molecular weight of approximately 538.56 g/mol. The compound features multiple functional groups, including methoxy and hydroxy groups, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H39NaO11 |
| Molecular Weight | 538.56 g/mol |
| CAS Number | 153010-32-3 |
| Solubility | Water-soluble |
Antioxidant Activity
Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure suggests potential radical scavenging activity, which could protect cells from oxidative stress.
Anticancer Properties
Preliminary studies have suggested that glucuronides can enhance the efficacy of anticancer drugs by improving their pharmacokinetics. The specific activity of 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide in inhibiting cancer cell proliferation has not been extensively documented; however, its structural analogs have shown promising results in various cancer models.
The biological activities of this compound may be attributed to its ability to modulate various signaling pathways involved in cell survival and proliferation. For instance, the glucuronidation process can influence the metabolism of drugs and endogenous compounds, potentially leading to increased therapeutic effects or reduced toxicity.
Case Studies and Research Findings
- In Vitro Studies : A study examining the cytotoxic effects of glucuronides on cancer cell lines found that certain derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth. While specific data on this compound is limited, it is hypothesized that similar mechanisms may apply.
- Animal Models : Research involving animal models has demonstrated that glucuronides can enhance the bioavailability of co-administered drugs. This suggests that 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide could be evaluated for its potential to improve therapeutic outcomes in combination therapies.
- Comparative Analysis : In comparison with other known glucuronides, this compound's structure may confer unique properties that warrant further investigation into its specific biological activities.
Future Directions
Further research is essential to elucidate the precise biological mechanisms and therapeutic potential of 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide monosodium salt. Key areas for exploration include:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
- Investigation into the compound's interaction with specific biological targets.
- Clinical trials to evaluate efficacy and safety in human subjects.
Q & A
Basic: What analytical techniques are recommended for characterizing the structural integrity and purity of this glucuronide monosodium salt?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize reverse-phase HPLC with a C18 column (e.g., 0.1% formic acid in water/acetonitrile gradient) coupled with high-resolution MS to confirm molecular weight and detect impurities. Include deuterated analogs (e.g., Tizoxanide-d4 glucuronide ) as internal standards for quantification.
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR in D₂O or deuterated DMSO to verify the glucuronide linkage, hydroxydecyl chain conformation, and methoxy group positions. Compare with spectra of similar β-D-glucuronides (e.g., cholic acid glucuronide ).
- Fluorescence Spectroscopy: If the compound contains a fluorophore (e.g., methylumbelliferyl derivatives ), validate excitation/emission wavelengths for activity assays.
Advanced: How can researchers resolve discrepancies in enzymatic hydrolysis kinetics when using this compound as a β-glucuronidase substrate?
Methodological Answer:
- Control Experiments: Include a reference substrate (e.g., 4-methylumbelliferyl-β-D-glucuronide ) to validate enzyme activity and rule out inhibition.
- pH and Temperature Optimization: Test hydrolysis rates across pH 4.5–7.0 (mimicking lysosomal and microbial environments) and temperatures (25–37°C) to identify optimal conditions .
- Enzyme Source Variability: Compare results using β-glucuronidase from E. coli (common in rapid assays ) versus mammalian sources (e.g., human liver microsomes) to assess species-specific activity differences.
Basic: What is the role of the glucuronide moiety in modulating this compound’s solubility and metabolic stability?
Methodological Answer:
- Solubility Enhancement: The glucuronide’s carboxylic acid group (as a monosodium salt) increases aqueous solubility, critical for in vitro assays. Compare with non-conjugated aglycone solubility profiles .
- Metabolic Inactivation: Glucuronidation typically reduces membrane permeability and enhances renal excretion. Use hepatocyte or microsomal assays to quantify phase II metabolism rates .
Advanced: What strategies are effective for synthesizing deuterium-labeled analogs of this compound for isotopic tracing in pharmacokinetic studies?
Methodological Answer:
- Deuterium Incorporation: Introduce deuterium at the hydroxydecyl chain via Pd/C-catalyzed H/D exchange or synthetic precursors (e.g., deuterated phenols ).
- Purification: Employ preparative HPLC with ion-pairing agents (e.g., tetrabutylammonium acetate) to separate deuterated and non-deuterated species. Validate using LC-MS isotopic patterns .
Basic: How should researchers optimize storage conditions to prevent degradation of the monosodium salt form?
Methodological Answer:
- Temperature and Humidity: Store lyophilized powder at -20°C in desiccated containers to avoid hydrolysis of the glucuronide bond .
- Buffer Compatibility: Avoid acidic solutions (pH < 5) to prevent aglycone formation. Use neutral buffers (pH 6–7) for stock solutions .
Advanced: How can chemiluminescent detection methods be adapted for quantifying trace levels of this compound in biological matrices?
Methodological Answer:
- Derivatization: Link the glucuronide to a chemiluminescent probe (e.g., 2-chloro-5-substituted dioxetane ) via carbodiimide coupling.
- Matrix Interference Mitigation: Pre-treat samples with solid-phase extraction (C18 cartridges) and validate recovery rates using spiked deuterated internal standards .
Basic: What in vitro models are suitable for studying the transport mechanisms of this glucuronide across biological membranes?
Methodological Answer:
- Caco-2 Cell Monolayers: Assess apical-to-basolateral permeability to predict intestinal absorption. Include inhibitors of efflux transporters (e.g., MRP2) to evaluate transporter involvement .
- PAMPA Assay: Use artificial membranes to measure passive diffusion, accounting for the compound’s hydrophilicity .
Advanced: What computational approaches can predict the binding affinity of this compound to serum albumin or other plasma proteins?
Methodological Answer:
- Molecular Docking: Model interactions using software like AutoDock Vina with albumin crystal structures (PDB ID 1BM0). Focus on hydrophobic pockets near the hydroxydecyl chain .
- Surface Plasmon Resonance (SPR): Validate predictions by measuring real-time binding kinetics with immobilized human serum albumin .
Basic: How can researchers validate the absence of endotoxins or microbial contamination in synthesized batches?
Methodological Answer:
- Limulus Amebocyte Lysate (LAL) Assay: Follow USP <85> guidelines for endotoxin testing, using a kinetic chromogenic method .
- Microbial Enumeration: Perform USP <61> tests with TSB agar for aerobic organisms and fluid thioglycollate medium for anaerobes .
Advanced: What experimental designs address batch-to-batch variability in glucuronide conjugation efficiency during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
